molecular formula C7H5N3O B13650723 Pyrido[3,4-d]pyrimidin-5-ol

Pyrido[3,4-d]pyrimidin-5-ol

Cat. No.: B13650723
M. Wt: 147.13 g/mol
InChI Key: SNOIROXQNNLQJP-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidine derivatives with aldehydes or ketones under acidic or basic conditions. For example, the condensation of 4-aminopyrimidine with an aldehyde in the presence of an acid catalyst can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Pyrido[3,4-d]pyrimidin-5-ol derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases or receptors by binding to their active sites. This binding can disrupt normal cellular signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,4-d]pyrimidin-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrido[3,4-d]pyrimidin-5-ol

InChI

InChI=1S/C7H5N3O/c11-7-3-8-2-6-5(7)1-9-4-10-6/h1-4,11H

InChI Key

SNOIROXQNNLQJP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=NC=N1)O

Origin of Product

United States

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